molecular formula C11H10BrNO2 B035526 Ethyl 4-bromo-1H-indole-2-carboxylate CAS No. 103858-52-2

Ethyl 4-bromo-1H-indole-2-carboxylate

Cat. No.: B035526
CAS No.: 103858-52-2
M. Wt: 268.11 g/mol
InChI Key: KNPDUPLMXYEJAU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-bromo-1H-indole-2-carboxylate is not well defined. Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well studied. The stability, degradation, and long-term effects on cellular function of indole derivatives can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives can exhibit threshold effects and may have toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Indole derivatives can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives can interact with transporters or binding proteins and may affect their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well studied. Indole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl indole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the indole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an indole derivative with an amino group at the 4-position, while oxidation can produce an indole derivative with a carbonyl group .

Comparison with Similar Compounds

Ethyl 4-bromo-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPDUPLMXYEJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451002
Record name Ethyl 4-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103858-52-2
Record name Ethyl 4-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl bromoacetate (42 g) in ethanol (120 mL) was added a solution of NaN3 (25 g) in water (60 ml). The mixture was stirred at reflux for 4 hours. The mixture was concentrated under vacuum and the residue was partitioned between ether (300 mL) and water (200 mL). The aqueous layer was further extracted with ether. The combined extracts were washed with water (×3), brine and dried over Na2SO4. After filtration, careful concentration of solvent gave ethyl azidoacetate (26 g) which was dissolved in ethanol (100 ml) and 2-bromobenzaldehyde (12.5 g) was added to the solution which was then added dropwise to a cooled (−15° C.) solution of sodium ethoxide (prepared from Na (5.2 g) and ethanol (60 ml)). The mixture was stirred at 0° C. for 4 hours before poured into a mixture of ice and saturated aqueous NH4Cl solution. The mixture was filtered and the precipitate was washed with water and dissolved in ethyl acetate and dried over Na2SO4. Concentration of solvent gave crude intermediate, which was dissolved in xylene (100 ml) and added dropwise to refluxing xylene under nitrogen. After the addition, the mixture was stirred at reflux overnight. Concentration of the mixture under vacuum gave the crude product, which was purified by silica gel chromatography (2% ethyl acetate in hexane).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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100 mL
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reactant
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100 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 23 mL of ethyl azidoacetate and 7.6 mL of 2-bromobenzaldehyde in 40 mL ethanol was added dropwise to a solution of 4.5 g sodium in 180 mL ethanol, in a bath at −10° C., at a rate such that the reaction temperature does not rise above 8° C. After the addition is complete, the mixture is stirred at 5-10° C. for 30 min. The reaction mixture is then poured into a mixture of 28 g of NH4Cl in 1 L ice, and extracted with 1:4 CH2Cl2hexane. The organic phase is filtered through 150 mL silica gel, which is rinsed with 200 mL of the same solvent. This is evaporated to near dryness, diluted with 300 mL xylene, and stabilised with 60 mg of 2,5-di-t-butylhydroquinone. This mixture is heated with a distillation head until 50 mL of xylene has distilled. The mixture is cooled and evaporated in vacuo to a volume of 80 mL, which is diluted with 80 mL of hexane. A white solid forms upon cooling to 0° C., which is filtered off.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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